N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the cyclopropyl and sulfonamide groups. Key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group to the thiophene ring.
Sulfonamide Formation: Reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Coupling Reactions: Coupling the thiophene-cyclopropyl intermediate with the tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to form amines.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, such as cyclopropylamine.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a thiophene ring, cyclopropyl group, and tetrahydronaphthalene moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,17-6-5-14-3-1-2-4-15(14)11-17)19-13-18(8-9-18)16-7-10-22-12-16/h5-7,10-12,19H,1-4,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIFZUTHNDENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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